Comparative LogP and Polar Surface Area (PSA) Assessment: Implications for Membrane Permeability and Bioavailability
A direct comparison of computed physicochemical properties reveals that N-Methyl-2-Piperazin-1-Yl-Nicotinamide (CAS 902837-15-4) has a logP of 0.6355 and a PSA of 57.26 Ų [1]. These values fall within the optimal range for central nervous system (CNS) drug candidates. In contrast, the unsubstituted analog, 2-(1-piperazinyl)nicotinamide (CAS 87394-64-7), exhibits a lower molecular weight (206.25 g/mol) and is anticipated to have a lower logP and higher PSA, favoring peripheral distribution . Conversely, the N-ethyl-N-methyl analog (CAS 912761-62-7) has a higher molecular weight (248.33 g/mol) and an additional ethyl group, which increases its logP (calculated ~1.5-1.8) and reduces PSA, thereby enhancing lipophilicity and potentially impacting off-target binding and metabolic stability . These quantifiable differences in key drug-likeness parameters underscore that the target compound occupies a distinct physicochemical space, offering a unique balance of hydrophilicity and lipophilicity that is not recapitulated by its analogs.
| Evidence Dimension | Calculated logP and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | logP: 0.6355; PSA: 57.26 Ų |
| Comparator Or Baseline | Comparator 1 (CAS 87394-64-7): MW 206.25 g/mol, predicted lower logP/higher PSA; Comparator 2 (CAS 912761-62-7): MW 248.33 g/mol, predicted logP ~1.5-1.8, lower PSA |
| Quantified Difference | Target logP is 0.6355; Comparator 2 predicted logP is ~0.9-1.2 units higher. |
| Conditions | In silico calculation (logP and PSA derived from AMBINTER database). |
Why This Matters
This specific logP/PSA profile is critical for scientists aiming to optimize blood-brain barrier penetration or improve oral bioavailability in a lead compound series.
- [1] Ambinter. AMB9826952: N-Methyl-2-(1-piperazinyl)nicotinamide. CAS: 902837-15-4. View Source
